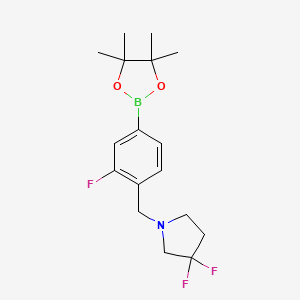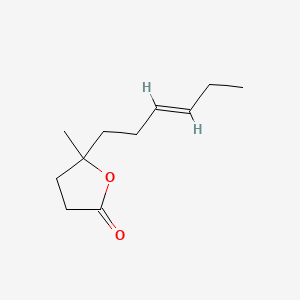
4-Hydroxy-4-methyl-7-decenoic acid gamma-lactone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-3-Hexenyl)dihydro-5-methylfuran-2(3H)-one is an organic compound known for its unique chemical structure and properties This compound is characterized by the presence of a hexenyl group attached to a dihydro-5-methylfuran-2(3H)-one moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-Hexenyl)dihydro-5-methylfuran-2(3H)-one typically involves the reaction of hexenyl alcohol with dihydro-5-methylfuran-2(3H)-one under specific conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and solvent, play a crucial role in determining the yield and purity of the compound.
Industrial Production Methods
In industrial settings, the production of (E)-3-Hexenyl)dihydro-5-methylfuran-2(3H)-one may involve large-scale chemical reactors and optimized reaction conditions to ensure high efficiency and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques can further enhance the production process.
Analyse Des Réactions Chimiques
Types of Reactions
(E)-3-Hexenyl)dihydro-5-methylfuran-2(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the addition of hydrogen atoms.
Substitution: The hexenyl group or other functional groups in the compound can be substituted with different atoms or groups through substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various halogens, acids, and bases can be employed as reagents for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or alkanes. Substitution reactions can result in the formation of new compounds with different functional groups.
Applications De Recherche Scientifique
(E)-3-Hexenyl)dihydro-5-methylfuran-2(3H)-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development and formulation.
Industry: It is utilized in the production of fragrances, flavors, and other industrial products due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of (E)-3-Hexenyl)dihydro-5-methylfuran-2(3H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biochemical effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
(E)-2-Hexenyl acetate: Known for its fruity odor and used in flavor and fragrance industries.
(E)-3-Hexen-1-ol: Commonly found in green leafy plants and used in perfumes and flavorings.
(E)-2-Hexenal: An aldehyde with a strong grassy odor, used in flavor and fragrance formulations.
Uniqueness
(E)-3-Hexenyl)dihydro-5-methylfuran-2(3H)-one stands out due to its unique combination of a hexenyl group and a dihydro-5-methylfuran-2(3H)-one moiety. This structural feature imparts distinct chemical and physical properties, making it valuable for specific applications in various fields.
Propriétés
Numéro CAS |
14252-84-7 |
|---|---|
Formule moléculaire |
C11H18O2 |
Poids moléculaire |
182.26 g/mol |
Nom IUPAC |
5-[(E)-hex-3-enyl]-5-methyloxolan-2-one |
InChI |
InChI=1S/C11H18O2/c1-3-4-5-6-8-11(2)9-7-10(12)13-11/h4-5H,3,6-9H2,1-2H3/b5-4+ |
Clé InChI |
NIKDJTTZUYNCMM-SNAWJCMRSA-N |
SMILES isomérique |
CC/C=C/CCC1(CCC(=O)O1)C |
SMILES canonique |
CCC=CCCC1(CCC(=O)O1)C |
Point d'ébullition |
150.00 °C. @ 6.00 mm Hg |
Densité |
0.960-0.967 |
Description physique |
Colourless liquid; fresh herbaceous note |
Solubilité |
Insoluble in water; soluble in oil soluble (in ethanol) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


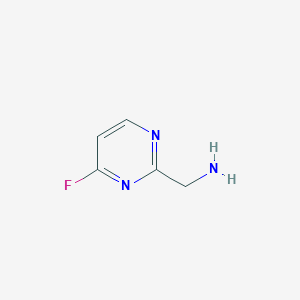
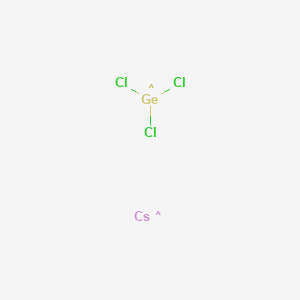



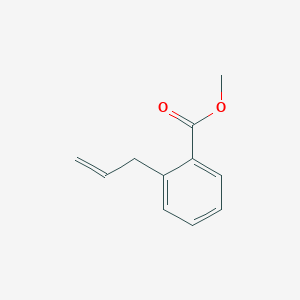
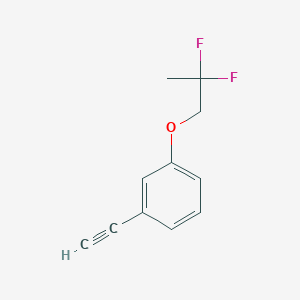
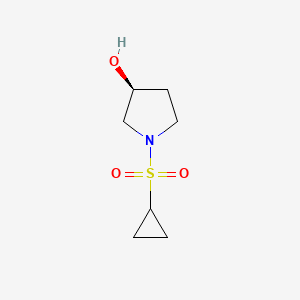

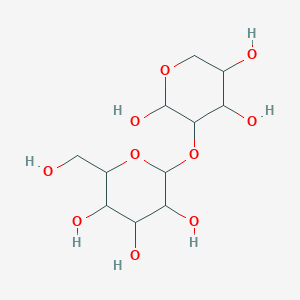
![2-{2-[4-Amino-2-(trifluoromethyl)phenoxy]ethoxy}ethan-1-ol](/img/structure/B12076835.png)


